molecular formula C5H5NO2 B3024212 2,5-Dihydroxypyridine CAS No. 84719-33-5

2,5-Dihydroxypyridine

Cat. No.: B3024212
CAS No.: 84719-33-5
M. Wt: 111.1 g/mol
InChI Key: CHGPEDOMXOLANF-UHFFFAOYSA-N
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Description

2,5-Dihydroxypyridine is an organic compound with the molecular formula C5H5NO2. It is a derivative of pyridine, characterized by the presence of two hydroxyl groups at the 2 and 5 positions on the pyridine ring. This compound is of significant interest due to its role as an intermediate in various biochemical pathways, particularly in the degradation of nicotine and nicotinic acid.

Mechanism of Action

Target of Action

The primary target of 2,5-Dihydroxypyridine is the voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .

Mode of Action

This compound works by binding to and blocking these voltage-gated L-type calcium channels . By blocking these channels, it is able to decrease blood vessel contraction, leading to a sustained vasodilation . This results in a drop in blood pressure .

Biochemical Pathways

The degradation of this compound is initiated by α-hydroxylation, producing the major metabolite this compound . This is then transformed by a Fe2±dependent dioxygenase to form N-formylmaleamic acid . The oxidation of this compound to break the pyridine ring into N-formylmaleamic acid is catalyzed by this compound dioxygenase .

Pharmacokinetics

Related compounds such as dihydropyridines have been shown to have high first-pass metabolism that reduces their bioavailability . The time to peak concentration and duration of action is relatively short, except for newer generation blockers .

Result of Action

The result of the action of this compound is a decrease in blood vessel contraction, leading to sustained vasodilation . This in turn reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Action Environment

The degradation of this compound is influenced by environmental factors. It has been shown that certain bacteria, such as Pseudomonas putida KT2440, can degrade this compound . This suggests that the presence of certain microorganisms in the environment can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

2,5-Dihydroxypyridine is involved in biochemical reactions, particularly in the degradation of nicotine . It interacts with enzymes such as cytochrome P450 monooxygenases (CYPs), FAD-containing amine oxidase, molybdenum cofactor (Moco)-containing hydroxylase, and NADH-dependent and FAD-containing hydroxylase . These interactions are crucial for the demethylation pathway of nicotine degradation .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of nicotine degradation. It is a midway metabolite in nicotinic acid catabolism . It influences cell function by participating in the oxidative degradation for energy conservation and bacterial growth .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, this compound dioxygenase, a non-heme iron enzyme, is significant in the cleavage of heterocyclic compounds such as 2,5-dihydropyridine . This enzyme contains a 2-His-1-carboxylate triad and a serine residue, implying the existence of extraordinary reaction mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used for the production of 2,5-DHP from 6-hydroxy-3-succinoylpyridine (HSP) in the presence of nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD) . After 8 reaction cycles and 6 days of storage, 51.3% and 75.0% of the initial enzyme activity remained, respectively .

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of different dosages of this compound in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway of nicotinate and nicotinamide . It is a significant compound in the aerobic nicotinate degradation pathway .

Transport and Distribution

It is known to be soluble in water, alcohol, and ether, suggesting it could be distributed in aqueous environments within the cell .

Subcellular Localization

Given its role in metabolic pathways, it is likely to be found in the cytoplasm where these reactions typically occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dihydroxypyridine can be synthesized through the hydroxylation of pyridine derivatives. One efficient method involves the use of immobilized nicotine hydroxylase from Pseudomonas species. In this process, 6-hydroxy-3-succinoylpyridine is converted to this compound in the presence of nicotinamide adenine dinucleotide and flavin adenine dinucleotide .

Industrial Production Methods: The industrial production of this compound often employs biocatalytic processes due to their specificity and efficiency. Immobilized enzymes, such as nicotine hydroxylase, are used to catalyze the conversion of precursor compounds under controlled conditions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydroxypyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydropyridine derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

2,5-Dihydroxypyridine has diverse applications in scientific research:

Comparison with Similar Compounds

    2-Hydroxypyridine: Another hydroxylated pyridine derivative, but with only one hydroxyl group at the 2 position.

    2,6-Dihydroxypyridine: Similar to 2,5-dihydroxypyridine but with hydroxyl groups at the 2 and 6 positions.

    2-Pyridone: A tautomeric form of 2-hydroxypyridine, existing in equilibrium with it.

Uniqueness: this compound is unique due to its specific positioning of hydroxyl groups, which influences its reactivity and role in biochemical pathways. Its ability to participate in both hydroxylation and ring fission reactions makes it a valuable intermediate in the study of nicotine and nicotinic acid metabolism .

Properties

IUPAC Name

5-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGPEDOMXOLANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199504
Record name 2,5-Dihydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84719-33-5, 5154-01-8
Record name 2,5-Pyridinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84719-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5154-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydroxypyridine
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Record name 5154-01-8
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Record name 2,5-Dihydroxypyridine
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URL https://comptox.epa.gov/dashboard/DTXSID00199504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIHYDROXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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